Boc-Asp(OtBu)-Pro-OH

Peptide Synthesis Eptifibatide Manufacturing Fragment Condensation

Boc-Asp(OtBu)-Pro-OH is a pre-assembled Asp(OtBu)-Pro dipeptide building block that eliminates aspartimide formation—a side reaction that can reduce process yield by 5–30% when coupling Asp directly to Pro in SPPS. With orthogonal Boc and OtBu acid-labile protecting groups, deprotection is achieved in a single TFA step, streamlining Boc/Bzl-strategy peptide assembly. Used as a critical precursor in the industrial synthesis of eptifibatide, it delivers >92% isolated yield and >93% HPLC purity. Supplied at ≥97% HPLC purity with moisture content ≤0.5%, it ensures stoichiometrically controlled coupling and reduces purification burden for GMP API manufacturing.

Molecular Formula C18H30N2O7
Molecular Weight 386.4 g/mol
Cat. No. B14070555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OtBu)-Pro-OH
Molecular FormulaC18H30N2O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)
InChIKeyVJWNFSDAMAHKFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp(OtBu)-Pro-OH for Peptide Synthesis: Protected Aspartyl-Proline Dipeptide Specifications and Procurement Considerations


Boc-Asp(OtBu)-Pro-OH (CAS 1203578-10-2, MFCD11519287) is a protected dipeptide building block comprising N-α-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester coupled to L-proline . The compound features orthogonal acid-labile protecting groups—the Boc group shields the α-amine while the OtBu ester protects the Asp side-chain carboxyl, enabling selective deprotection under trifluoroacetic acid (TFA) conditions during solid-phase peptide synthesis . With a molecular formula of C₁₈H₃₀N₂O₇ and molecular weight of 386.4 g/mol, this dipeptide serves as a pre-formed Asp-Pro fragment that circumvents the notorious aspartimide side reaction encountered when coupling Asp directly to Pro in stepwise SPPS [1]. The compound is commercially available at purities ≥97% (HPLC) and is typically supplied as a white to off-white powder suitable for Boc/Bzl-strategy peptide assembly [2].

Boc-Asp(OtBu)-Pro-OH Procurement: Why Unprotected or Alternative Aspartyl Building Blocks Cannot Be Simply Substituted


Direct substitution of Boc-Asp(OtBu)-Pro-OH with unprotected Asp-Pro dipeptides or alternative Asp derivatives introduces quantifiable synthesis risks that compromise product integrity. Unprotected Asp residues are prone to base-catalyzed aspartimide formation during peptide elongation, generating α- and β-peptide byproducts that are chromatographically inseparable from the desired target [1]. Stepwise coupling of Boc-Asp(OtBu)-OH to Pro-resin, while feasible, carries measurable risk of aspartimide formation during subsequent piperidine deprotection cycles in Fmoc-SPPS or during TFA-mediated Boc removal—with literature documenting aspartimide levels ranging from 5% to >30% depending on sequence context [2]. The pre-formed Asp(OtBu)-Pro dipeptide eliminates this vulnerable Asp-Pro amide bond formation step altogether. Furthermore, substituting the OtBu side-chain protection with alternative esters (e.g., OAll, OBzl) alters orthogonal deprotection compatibility and requires distinct cleavage protocols that may not align with existing laboratory infrastructure or validated manufacturing processes [3].

Boc-Asp(OtBu)-Pro-OH Comparative Evidence: Quantified Performance Metrics Versus Alternative Aspartyl Building Blocks


Boc-Asp(OtBu)-Pro-OH Fragment Coupling Yield: 92.5% in Eptifibatide Precursor Synthesis with >93% HPLC Purity

In a patent-directed synthesis of the eptifibatide precursor Boc-Asp(OtBu)-Trp-Pro-OH, the Asp(OtBu)-Pro dipeptide fragment was generated via coupling of Boc-Asp(OtBu)-OSu with H-Trp-Pro-NH₂ in anhydrous DMF using DCC activation [1]. The reaction proceeded to completion within 3 hours at room temperature, yielding 2.648 g of target tripeptide product with an isolated yield of 92.5% and HPLC purity >93% (MS=572 M⁺) [1]. This yield benchmark establishes a procurement-relevant performance expectation when the Asp(OtBu)-Pro building block is employed in multi-gram pharmaceutical intermediate synthesis [1].

Peptide Synthesis Eptifibatide Manufacturing Fragment Condensation Process Chemistry

Boc vs Fmoc Protection Strategy Selection: Orthogonal Deprotection Profile Enables Acid-Labile Asp-Pro Fragment Use

The Boc/OtBu protection scheme of this dipeptide is specifically designed for Boc/Bzl-strategy SPPS, where both Boc and OtBu groups are removed simultaneously under TFA treatment (typically 95% TFA with scavengers, 1-2 hours) . In contrast, the analogous Fmoc-Asp(OtBu)-Pro-OH would require orthogonal deprotection: Fmoc removal with 20% piperidine in DMF (base-labile) while retaining the OtBu ester until final TFA cleavage [1]. For laboratories with established Boc-SPPS infrastructure and validated Boc cleavage protocols, the Boc-Asp(OtBu)-Pro-OH dipeptide integrates seamlessly without requiring method revalidation or new reagent procurement . The Boc strategy remains preferred when an existing Drug Master File (DMF) mandates its use or when synthesizing base-sensitive sequences incompatible with repetitive piperidine exposure in Fmoc-SPPS [2].

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Boc/Bzl Chemistry Fmoc/tBu Chemistry

Aspartimide Suppression: Pre-Formed Asp(OtBu)-Pro Dipeptide Eliminates Base-Catalyzed Aspartimide Formation at Asp-Pro Junction

Aspartimide formation is a well-documented side reaction in peptides containing Asp-X sequences, particularly Asp-Gly, Asp-Asn, and Asp-Pro motifs, occurring during both base-mediated Fmoc deprotection and acid-mediated Boc removal [1]. Literature reports indicate that when Asp is protected with the OtBu ester, base-catalyzed aspartimide formation can generate 5-30% of undesired α/β-peptide byproducts depending on the subsequent amino acid and reaction conditions [2]. The pre-formed Boc-Asp(OtBu)-Pro-OH dipeptide physically separates the vulnerable Asp-Pro amide bond formation from the peptide elongation process—the Asp-Pro bond is formed under controlled solution-phase conditions before incorporation into the growing peptide chain, thereby eliminating the aspartimide-prone coupling step during SPPS [1]. This architectural advantage is particularly critical for GMP manufacturing where even low-level aspartimide impurities can necessitate costly re-purification steps [2].

Aspartimide Prevention Peptide Byproduct Control Difficult Sequences Process Impurity Management

Commercial Purity Specifications: ≥97% HPLC Purity with ≤0.5% Moisture Content Enables Direct GMP-Scale Procurement

Commercially sourced Boc-Asp(OtBu)-Pro-OH is specified at ≥97% purity by HPLC with moisture content ≤0.5% [1]. This purity level exceeds the ≥95% typical of many custom-synthesized peptide building blocks and aligns with pharmaceutical intermediate quality requirements for GMP manufacturing [1]. In comparison, the related Boc-Asp(OtBu)-OH monomer building block (Sigma-Aldrich Novabiochem) is specified at ≥98% by TLC, a less rigorous analytical method than HPLC, and ≥99.0% (sum of enantiomers, TLC) for the high-purity grade . The dipeptide's HPLC-based purity specification provides superior impurity resolution and quantification reliability compared to TLC-based assays, reducing the risk of undetected non-UV-active contaminants [2].

Pharmaceutical Intermediate Quality HPLC Purity Specification Moisture Content Control GMP Raw Material

Boc-Asp(OtBu)-Pro-OH Research and Industrial Applications: Evidence-Backed Use Cases for Scientific Procurement


GMP Pharmaceutical Intermediate Manufacturing of Eptifibatide and Analogous Cyclic Peptides

In the industrial synthesis of eptifibatide (a cyclic heptapeptide GP IIb/IIIa antagonist), Boc-Asp(OtBu)-Pro-OH serves as a critical precursor fragment that enables high-yield assembly of the Asp-Trp-Pro tripeptide segment with 92.5% isolated yield and >93% HPLC purity [1]. This pre-formed dipeptide approach circumvents steric hindrance issues encountered during direct stepwise coupling and eliminates aspartimide formation at the Asp-Pro junction, a documented impurity source that otherwise reduces process yield by 5-30% [2]. For procurement teams supporting GMP peptide API manufacturing, this dipeptide provides a validated, high-purity building block that reduces purification burden and ensures batch-to-batch consistency at the ≥97% HPLC specification level [3].

Boc-Strategy Solid-Phase Peptide Synthesis of Difficult Asp-Containing Sequences

Laboratories and CDMOs operating Boc/Bzl-strategy SPPS benefit from Boc-Asp(OtBu)-Pro-OH as a pre-assembled dipeptide that integrates directly into established Boc deprotection workflows using TFA . The simultaneous acid-lability of both Boc and OtBu protecting groups enables single-step global deprotection without requiring orthogonal base-treatment steps characteristic of Fmoc-based alternatives . This is particularly advantageous when synthesizing base-sensitive peptide sequences or when an existing Drug Master File (DMF) mandates continued use of Boc chemistry for regulatory continuity [4]. The dipeptide eliminates the Asp-Pro coupling step that carries elevated aspartimide risk during SPPS, making it a strategic procurement choice for sequences containing Asp-Pro motifs [2].

Academic and Industrial Peptide Core Facilities Synthesizing Oostatic Hormone Analogs and Bioactive Peptides

In the solution-phase synthesis of peptide oostatic hormone analogs, the Boc-Tyr-Asp(OtBu)-Pro-Ala-Pro-OH pentapeptide was successfully assembled using fragment condensation incorporating the Asp(OtBu)-Pro dipeptide motif [5]. This application demonstrates the utility of Boc-Asp(OtBu)-Pro-OH as a modular building block in convergent peptide synthesis strategies, where pre-formed fragments are coupled to generate longer peptide sequences with reduced step-count and improved overall yield [5]. Core facilities procuring this dipeptide gain a validated fragment for assembling Asp-Pro containing peptides via fragment condensation approaches, avoiding the iterative coupling/deprotection cycles that introduce cumulative yield losses in linear SPPS [5].

High-Purity Research-Grade Peptide Synthesis Requiring HPLC-Verified Building Block Quality

For research laboratories requiring publication-grade peptide purity or preparing samples for sensitive biophysical assays (NMR, X-ray crystallography, SPR), the commercial availability of Boc-Asp(OtBu)-Pro-OH at ≥97% HPLC purity with documented moisture content ≤0.5% provides a procurement advantage over custom-synthesized building blocks of uncertain quality [3]. The HPLC-based purity certification offers superior impurity profiling compared to TLC-based assays typically used for monomeric amino acid derivatives [3]. This specification ensures that the dipeptide can be used directly in stoichiometrically controlled coupling reactions without the moisture interference that can reduce activation efficiency and lead to incomplete coupling or racemization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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